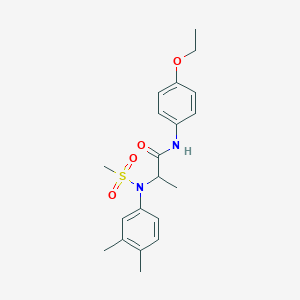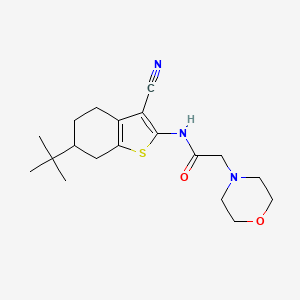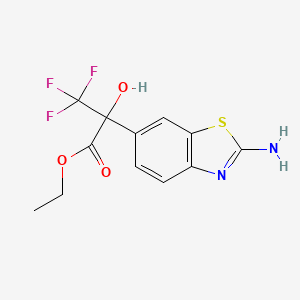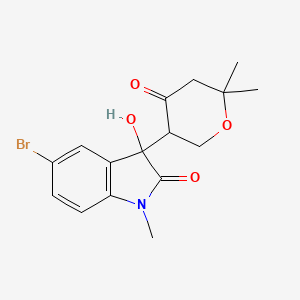
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine
Descripción general
Descripción
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine is an organic compound that belongs to the class of sulfonyl pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a substituted phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are sulfonic acids or sulfonates.
Reduction: The major products are sulfonamides or thiols.
Substitution: The major products are substituted pyrrolidines with various functional groups.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring can also interact with various biological pathways, modulating their function and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,4-dimethylphenyl)sulfonyl]pyrrolidine
- 1-[(2,5-dichloro-3-thienyl)sulfonyl]pyrrolidine
- 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine
Uniqueness
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonylpyrrolidine is unique due to the presence of the propoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Propiedades
IUPAC Name |
1-(2,5-dimethyl-4-propoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-9-19-14-10-13(3)15(11-12(14)2)20(17,18)16-7-5-6-8-16/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAWWLSYRNAWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4167522.png)


![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4167547.png)
![4-(5-{[2-(1-adamantylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B4167561.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4167570.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4167571.png)
![N-{2-hydroxy-1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4167576.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4167599.png)


![3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4167614.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B4167628.png)

